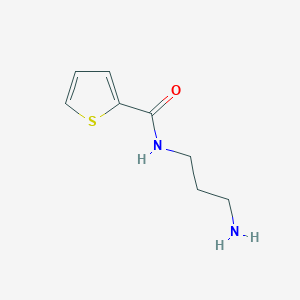

N-(3-aminopropyl)thiophene-2-carboxamide

Description

Contextualization within Thiophene-Based Heterocycles and Amide Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. mdpi.com The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a variety of biologically active compounds. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with favorable pharmacological properties. nih.gov Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

The amide functional group is another critical component of N-(3-aminopropyl)thiophene-2-carboxamide. Amide bonds are fundamental in nature, most notably forming the backbone of proteins. In medicinal chemistry, the amide group is prized for its ability to form stable hydrogen bonds, contributing to the binding affinity of a molecule to its biological target. The combination of the thiophene ring and the amide linkage in this compound creates a molecule with a specific three-dimensional structure and electronic properties that are of great interest to researchers.

Historical Trajectories and Evolution of Research Interests

The study of thiophene dates back to its discovery in 1882 by Viktor Meyer. nih.gov Since then, the exploration of thiophene derivatives has expanded exponentially. Early research focused on understanding the fundamental chemistry and reactivity of the thiophene ring. Over time, with the advent of modern screening techniques, the focus shifted towards the biological applications of these compounds.

While specific historical research on this compound is not extensively documented in early literature, the interest in this particular molecule can be seen as a natural progression of the broader field. The development of synthetic methodologies to create diverse libraries of thiophene-2-carboxamides has been a key enabler. Initial investigations into this class of compounds often explored simple amide derivatives, gradually moving towards more complex structures with functionalized side chains, such as the aminopropyl group, to explore new chemical space and potential biological targets.

Contemporary Research Significance and Unaddressed Scientific Inquiries

In the current research landscape, this compound and its analogues are being investigated for their potential in various therapeutic areas. The presence of a primary amine in the side chain offers a site for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel activities.

Despite the growing interest, several scientific questions remain unanswered. A primary area of investigation is the precise mechanism of action by which these compounds exert their biological effects. For instance, in the context of anticancer research, it is often unclear which specific cellular pathways are modulated by these molecules. mdpi.com Furthermore, understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. Key unaddressed inquiries include:

What are the specific molecular targets of this compound?

How does the aminopropyl side chain influence the pharmacokinetic and pharmacodynamic properties of the molecule?

What are the most effective and scalable synthetic routes to produce this compound and its derivatives?

Can the primary amine be leveraged to create targeted drug delivery systems or prodrugs?

Overview of Current Research Landscape and Objectives for Comprehensive Analysis

The current research on thiophene-2-carboxamides is vibrant and multidisciplinary, spanning organic synthesis, medicinal chemistry, and chemical biology. mdpi.comnih.gov Numerous studies are focused on synthesizing novel derivatives and evaluating their biological activities. mdpi.com For example, recent research has explored the anticancer potential of various thiophene carboxamide derivatives, with some compounds showing promising activity against a range of cancer cell lines. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXXGRPGNYDVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Aminopropyl Thiophene 2 Carboxamide and Its Derivatives

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(3-aminopropyl)thiophene-2-carboxamide, the most logical retrosynthetic disconnection is at the amide bond (C-N bond). This disconnection reveals two primary synthons: a thiophene-2-carbonyl synthon and a 3-aminopropylamine synthon.

The corresponding chemical equivalents, or starting materials, for these synthons are:

Thiophene-2-carboxylic acid or its activated derivatives (e.g., thiophene-2-carbonyl chloride).

1,3-Diaminopropane (B46017) , which provides the aminopropyl side chain.

A key challenge in using 1,3-diaminopropane directly is its difunctional nature, which can lead to the formation of a bis-acylated byproduct where two thiophene (B33073) rings are attached to a single diamine molecule. To achieve monosubstitution, a mono-protected version of the diamine, such as N-Boc-1,3-diaminopropane, is often a more strategic starting material. The synthesis would then involve an additional deprotection step after the amide bond formation.

**2.2. Foundational Synthetic Routes to the Core Structure

The construction of this compound relies on established and versatile chemical reactions. These routes are centered around the formation of the robust amide linkage, which is a cornerstone of medicinal and organic chemistry.

The formation of the carboxamide bond is the pivotal step in the synthesis. A direct approach involves heating a mixture of an ester of the carboxylic acid, such as ethyl thiophene-2-carboxylate, with the amine, in this case, ethylenediamine or 1,3-diaminopropane. prepchem.com However, to achieve higher yields, milder reaction conditions, and better purity, a variety of coupling reagents are employed to activate the carboxylic acid.

These reagents are broadly used in peptide synthesis and are highly effective for forming amide bonds between carboxylic acids and amines. uni-kiel.deresearchgate.net The process generally involves the in-situ formation of a highly reactive activated ester or other intermediate, which is then readily attacked by the amine nucleophile. uniurb.itsigmaaldrich.com

Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. peptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com

Onium Salts (Uronium/Aminium and Phosphonium) : These reagents are highly efficient and lead to rapid reactions. uni-kiel.de Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.compeptide.com These reagents often incorporate HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) moieties, which act as both the activating group and a racemization suppressant. sigmaaldrich.com

The choice of coupling reagent and conditions depends on the scale of the reaction, the steric hindrance of the substrates, and the desired purity of the final product.

Table 1: Comparison of Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Additive (if common) | Typical Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| DCC | HOBt | DCM, DMF | Low cost, effective | Byproduct (DCU) is poorly soluble, can be difficult to remove |

| EDC | HOBt | DCM, DMF, Water | Water-soluble byproduct, easy workup | More expensive than DCC |

| HBTU | None needed | DMF | High efficiency, fast reactions | Potentially explosive nature of benzotriazole derivatives |

| HATU | None needed | DMF | Very high reactivity, low racemization, good for hindered amines | High cost |

| PyBOP | None needed | DMF, DCM | High efficiency, stable | Byproducts can be difficult to remove |

The thiophene ring is a versatile heterocycle that can be synthesized through various methods or functionalized from a parent thiophene molecule. researchgate.net Classical synthetic approaches to construct the thiophene ring include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide or Lawesson's reagent. The Gewald aminothiophene synthesis is another powerful method for creating highly substituted thiophenes.

For the synthesis of this compound, it is often more straightforward to start with thiophene or a pre-functionalized derivative. The required carboxyl group at the 2-position can be introduced through several standard organic reactions:

Lithiation followed by Carboxylation : Thiophene can be selectively deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (CO2) to yield thiophene-2-carboxylic acid.

Friedel-Crafts Acylation : This reaction can introduce an acyl group onto the thiophene ring, which can then be oxidized to a carboxylic acid. Acylation of thiophene occurs preferentially at the 2-position.

These functionalization strategies provide the key thiophene-2-carboxylic acid precursor required for the subsequent amidation step.

The aminopropyl side chain is most commonly introduced by using 1,3-diaminopropane as the nucleophile in the amidation reaction. As mentioned, the primary challenge is achieving mono-amidation. This can be controlled by:

Using a large excess of the diamine : This statistical approach favors the mono-adduct by ensuring the activated carboxylic acid is more likely to encounter a free diamine molecule rather than a mono-acylated one.

Using a mono-protected diamine : A more controlled strategy involves using a diamine where one amino group is temporarily blocked by a protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis proceeds by coupling thiophene-2-carboxylic acid with N-Boc-1,3-diaminopropane. The Boc group is then removed in a final step, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free primary amine.

Alternative, though less direct, methods could involve a two-step process. First, a different nucleophile, such as 3-amino-1-propanol, could be coupled to form a hydroxypropyl-carboxamide. The terminal hydroxyl group would then need to be converted to an amine, for example, via a mesylation/sulfonation followed by reaction with an amine source like sodium azide and subsequent reduction. Another approach involves the synthesis of polysiloxane with an amino group as a functional side chain, which can then be modified. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Considerations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of N-heterocycles and amide bonds. rsc.orgnih.gov Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. rsc.org This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher product yields and purity. nih.gov

The synthesis of thiophene carboxamides and related heterocyclic scaffolds has been shown to benefit significantly from microwave irradiation. researchgate.netnih.gov The amidation step, in particular, can be optimized under microwave conditions. By screening different solvents, bases, and temperatures in a microwave reactor, optimal conditions can be rapidly identified. For example, the direct amidation of carboxylic acids can be performed under microwave irradiation using silica gel as a catalyst. mdpi.com This approach aligns with the principles of green chemistry by potentially reducing energy consumption and enabling solvent-free reactions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, direct, uniform) |

| Reaction Time | Typically hours to days | Typically seconds to minutes |

| Temperature Control | Can have temperature gradients | Precise and uniform temperature control |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and improved purity |

| Side Reactions | More prevalent due to prolonged heating | Often minimized due to short reaction times |

| Environmental Impact | Higher energy consumption, often more solvent | Lower energy consumption, potential for solvent-free conditions |

Catalyst Development for Efficient and Sustainable Synthesis

The synthesis of this compound and its precursors is significantly influenced by catalytic processes that aim for high efficiency and sustainability. Research into the synthesis of the core thiophene-2-carboxylic acid structure has identified several effective metal-based catalysts. For instance, a method utilizing a CCl4–CH3OH system for the synthesis of 2-thiophenecarboxylic acid derivatives has shown success with vanadium, iron, and molybdenum-containing catalysts like VO(acac)₂, Fe(acac)₃, and Mo(CO)₆. semanticscholar.org The yield of the product, methyl 2-thiophenecarboxylate, was found to be dependent on the catalyst concentration, highlighting the direct role of the catalyst in reaction efficiency. semanticscholar.org

Palladium-based catalysts are also prominent. A palladium-catalyzed carbonylation procedure using the chelating diphosphine ligand 1,3-bis(diphenylphosphino)propane (DPPP) is effective for introducing the carboxyl functionality onto a brominated thiophene ring. beilstein-journals.org In a move towards greater sustainability, particularly for larger scale synthesis, heterogeneous catalysts such as palladium on carbon (Pd/C) have been successfully employed. beilstein-journals.org Heterogeneous catalysts are advantageous as they can be easily recovered and recycled, making the process more industrially viable. beilstein-journals.org

For the synthesis of thiophene-2-carbonyl chloride, a key intermediate, a process involving homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene has been developed using a cobalt/manganese catalyst system. acs.org Furthermore, for the final amide bond formation step, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are commonly used to facilitate the reaction between the thiophene-2-carboxylic acid and the amine linker. nih.gov The development of reusable heterogeneous catalysts for transamidation also represents a sustainable approach to forming the crucial carboxamide linkage. researchgate.net

| Catalyst System | Precursor/Reaction | Key Advantages |

| VO(acac)₂, Fe(acac)₃, Mo(CO)₆ | Thiophene → 2-Thiophenecarboxylic acid | Effective for initial carboxylation semanticscholar.org |

| Palladium with DPPP ligand | Bromo-thiophene → Thiophene carboxylic acid | High conversion for carbonylation beilstein-journals.org |

| Heterogeneous Pd/C | Bromo-thiophene → Thiophene carboxylic acid | Allows for catalyst recycling, sustainable beilstein-journals.org |

| Co/Mn salts | 2-Acetylthiophene → Thiophene-2-carboxylic acid | Utilizes aerobic oxidation acs.org |

| EDC / DMAP | Thiophene-2-carboxylic acid + Amine | Standard, efficient amide coupling nih.gov |

| PdI₂ | (Z)-2-en-4-yne-1-thiols → Thiophenes | Catalytic cycloisomerization for ring formation mdpi.com |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships. Derivatization can be targeted at three main locations: the thiophene nucleus, the aminopropyl linker, and the carboxamide nitrogen.

Modifications on the Thiophene Nucleus

The thiophene ring offers several positions for substitution, allowing for fine-tuning of the molecule's properties. Studies on related thiophene-carboxamides have shown that substitutions at the 4- and 5-positions can significantly impact biological activity. For example, the introduction of methyl groups at these positions has been found to result in less active compounds in certain assays. nih.gov However, di-substitution on the thiophene ring has also been proposed as a strategy to minimize metabolic oxidation, potentially reducing toxicity. nih.gov

Common modifications include:

Halogenation: Bromination is a common modification, with methods developed for regioselective bromination at the 4- or 5-positions to create building blocks for further synthesis. beilstein-journals.orgmdpi.com

Alkylation: The introduction of alkyl groups, such as methyl or propyl groups, at various positions on the ring is a standard derivatization technique. nih.govresearchgate.net

Functionalization: Other functional groups, including hydroxyl, amino, and formyl groups, can be introduced onto the thiophene ring to create diverse analogues. researchgate.netnih.gov For instance, a synthetic strategy for thiophene-2-carboxamide derivatives bearing hydroxyl, methyl, or amino groups at the 3-position has been reported. nih.gov

These modifications can alter the electronic properties, planarity, and steric profile of the thiophene core, which in turn can influence receptor binding and other biological interactions. mdpi.com

Variations within the Aminopropyl Linker

The aminopropyl side chain is a critical component that can be modified to alter the molecule's flexibility, basicity, and spacing. While direct literature on variations for this compound is specific, general principles of medicinal chemistry and analogue synthesis apply.

Potential modifications include:

Chain Length: The length of the alkyl chain can be varied. A direct synthesis for the shorter N-(2-aminoethyl)-thiophene-2-carboxamide has been described, demonstrating the feasibility of altering linker length. prepchem.com Studies on related compounds suggest that while a one-carbon linker may be tolerated, longer linkers can be detrimental to activity. nih.gov

Branching: Introducing alkyl branches on the propane chain can create steric hindrance and affect the conformational flexibility of the linker.

Incorporation of Functional Groups: Other functional groups could be incorporated into the linker to introduce new interaction points. For example, a flexible 2-amino-acetamide moiety has been used as a linker in similar thiophene carboxamide structures. nih.gov

Substituent Effects on the Carboxamide Nitrogen

Modification at the carboxamide nitrogen is a common strategy for creating diverse libraries of thiophene-based compounds. The substituent on the amide nitrogen has been shown to have a significant influence on the biological activity of the resulting molecule. researchgate.net

A wide range of aromatic and aliphatic amines can be used in the final amidation step to generate diverse derivatives. Research has shown the successful synthesis of N-aryl thiophene-2-carboxamides, where the nitrogen is substituted with various groups. nih.govnih.gov Examples include N-(4-methoxyphenyl) and N-phenyl substituents, which have been incorporated to explore their effects on the molecule's properties. researchgate.netnih.gov The synthesis of thiophene carboxamide derivatives with substituted anilines is a common approach to modulate the molecule's potential as a therapeutic agent. nih.gov

| Modification Site | Example Modification | Potential Impact |

| Thiophene Nucleus | Bromination at C5 | Alters electronic properties, provides handle for further reaction mdpi.com |

| Thiophene Nucleus | Methylation at C4/C5 | Can decrease biological activity nih.gov |

| Thiophene Nucleus | Hydroxyl/Amino at C3 | Introduces hydrogen bonding capabilities nih.gov |

| Aminopropyl Linker | Shorten to Aminoethyl | Changes spacing and flexibility prepchem.com |

| Carboxamide Nitrogen | N-Aryl substitution | Modulates biological activity, alters lipophilicity nih.govresearchgate.net |

Stereoselective Synthesis Approaches (if chirality is introduced in derivatives)

While this compound itself is achiral, chirality can be introduced into its derivatives through modifications on the thiophene nucleus or the aminopropyl linker. The synthesis of single enantiomers is often crucial as different stereoisomers can have vastly different biological activities.

A key strategy for introducing chirality is through the use of chiral precursors. A review on the synthesis of chiral thiophenes details several approaches. nih.gov One method involves appending a chiral moiety, such as (S)-2-methylbutoxy)ethyl or a protected amino acid residue, to the thiophene ring. nih.gov Another approach involves the stereoselective synthesis of substituted thiophenes using metal-catalyzed cross-coupling reactions with chiral Grignard reagents. For example, 3,4-bis[(S)-2-methyloctyl]thiophene was synthesized via a Kumada-type coupling of 3,4-dibromothiophene with a chiral Grignard reagent, demonstrating a method to install stereocenters on substituents of the thiophene ring. nih.gov

Chirality could also be introduced on the aminopropyl linker by:

Using a chiral, enantiomerically pure diamine as the starting material for the linker.

Introducing a substituent with a stereocenter onto the propane chain.

These stereoselective approaches are critical for developing derivatives with optimized and specific interactions with chiral biological targets like enzymes and receptors.

Practical Scale-Up Techniques for Research Quantities

Transitioning the synthesis of this compound and its derivatives from a laboratory bench scale to larger research quantities (gram to kilogram scale) requires robust and efficient procedures. Key considerations for scale-up include cost-effectiveness, safety, and minimization of waste.

One-pot reactions are highly desirable for scale-up as they reduce the number of intermediate isolation and purification steps, saving time and resources. The development of a one-pot bromination/debromination sequence for the synthesis of a key halogenated thiophene intermediate is an example of such a strategy. beilstein-journals.org

The choice of purification method is also critical. While column chromatography is common in the lab, it is often impractical for large quantities. Techniques like vacuum distillation for purifying thermally stable, low-melting point intermediates are more amenable to scale-up. beilstein-journals.org

The use of heterogeneous catalysts is a cornerstone of sustainable scale-up. As mentioned previously, catalysts like Pd/C can be easily removed by filtration and potentially reused, which avoids costly and difficult purification processes to remove residual metals from the final product. beilstein-journals.org

Furthermore, process development to optimize reaction conditions is essential. This includes minimizing side-product formation and reducing waste generation. For example, in the synthesis of the thiophene-2-carbonyl chloride precursor, careful control of reaction time and temperature was found to be crucial to avoid the formation of an aldol condensation side-product. acs.org The purity of starting materials also becomes increasingly important at a larger scale, as impurities can poison catalysts and lead to failed or low-yielding reactions. acs.org The direct synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide from ethyl thiophene-2-carboxylate and ethylenediamine involves a simple heating step followed by removal of excess reagent and straightforward workup, representing a process with potentially good scalability. prepchem.com

Despite a comprehensive search for scholarly articles, patents, and chemical databases, detailed experimental spectroscopic and crystallographic data for the chemical compound “this compound” are not publicly available. While the compound is listed in chemical supplier databases and mentioned in some patents, the raw and analyzed data required to fulfill the user's request for a detailed article on its advanced characterization could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The creation of such an article would necessitate access to primary research data that is not present in the public domain.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the quintessential technique for determining the precise three-dimensional structure of a molecule in its crystalline state. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for N-(3-aminopropyl)thiophene-2-carboxamide is not prominently available in the surveyed literature, extensive research on analogous thiophene-2-carboxamide derivatives provides a robust framework for predicting its structural characteristics. nih.govresearchgate.netontosight.ainih.govnih.gov

Studies on related compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and various substituted N-phenyl-thiophene-2-carboxamides, consistently show that these molecules crystallize in common space groups, with the monoclinic system (e.g., P21/c) being frequently observed. mdpi.comnih.govbohrium.comscirp.org The asymmetric unit may contain one or more independent molecules, which can exhibit slight conformational differences. nih.govstrath.ac.uk

The structural parameters for this compound can be reliably predicted based on these analogues. The thiophene (B33073) ring is expected to be planar, with bond lengths and angles consistent with other 2-substituted thiophenes. The aminopropyl side chain, however, introduces conformational flexibility, and its solid-state conformation will be largely dictated by the demands of efficient crystal packing and the formation of intermolecular hydrogen bonds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | Monoclinic | P21/c | Intramolecular N-H···O hydrogen bond forming S(6) motif; Intermolecular N-H···O and N-H···N bonds. | mdpi.com |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | - | - | Two molecules in asymmetric unit; Intramolecular N-H···O hydrogen bond. | strath.ac.uk |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | Experimental and theoretical geometrical parameters show good agreement. | bohrium.comnih.gov |

| 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene | Monoclinic | P21/c | Stabilized by intramolecular N-H···O=C and intermolecular C-H···N/C-H···O interactions. | scirp.org |

The supramolecular architecture of crystalline this compound would be primarily directed by a network of hydrogen bonds. The presence of both hydrogen bond donors (amide N-H and terminal amine N-H₂) and acceptors (amide C=O and terminal amine nitrogen) allows for a rich variety of intermolecular interactions.

Based on analyses of similar structures, the most significant interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O=C). nih.govscispace.com This interaction typically leads to the formation of infinite chains or dimeric motifs. The terminal aminopropyl group would further extend this network, with the amine N-H groups forming hydrogen bonds with carbonyl oxygens or other amine groups, creating a robust three-dimensional framework. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of this compound. These methods provide detailed information about the functional groups present in the molecule and can offer insights into its conformational state. iosrjournals.orgprimescholars.com

The IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to its constituent parts: the thiophene ring, the secondary amide linkage, and the primary amine group.

Amide and Amine Vibrations: The N-H stretching vibrations are particularly diagnostic. The secondary amide (N-H) would show a characteristic stretching band (νN-H) typically in the range of 3300-3100 cm⁻¹. The terminal primary amine (-NH₂) would exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes. jetir.org The strong amide I band (primarily C=O stretching) is expected to appear in the 1680-1630 cm⁻¹ region. mdpi.com The amide II band (a mix of N-H bending and C-N stretching) typically occurs around 1570-1515 cm⁻¹. mdpi.com The NH₂ scissoring (bending) vibration would also be found in this region. jetir.org

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. globalresearchonline.net The characteristic ring stretching vibrations (νC=C, νC-C) typically appear in the 1550-1350 cm⁻¹ region. iosrjournals.org C-S stretching modes within the thiophene ring are generally found at lower wavenumbers, often between 850 and 600 cm⁻¹. iosrjournals.org

Alkyl Chain Vibrations: The aminopropyl chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring) and wagging modes around 1465 cm⁻¹ and in the 1300-1150 cm⁻¹ region, respectively.

These spectral assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that show good agreement with experimental data after appropriate scaling. bohrium.comiosrjournals.orgprimescholars.com Variations in the positions and shapes of these bands, particularly the N-H and C=O stretching bands, can provide information on the extent and nature of hydrogen bonding in different physical states (solid vs. solution).

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | jetir.org |

| N-H Stretching | Secondary Amide (-CONH-) | 3300 - 3100 | jetir.org |

| C-H Stretching | Thiophene Ring | 3100 - 3000 | globalresearchonline.net |

| C-H Stretching (asymmetric & symmetric) | Alkyl Chain (-CH₂-) | 2960 - 2850 | mdpi.com |

| Amide I (C=O Stretching) | Secondary Amide (-CONH-) | 1680 - 1630 | mdpi.com |

| Amide II (N-H Bending / C-N Stretching) | Secondary Amide (-CONH-) | 1570 - 1515 | mdpi.com |

| C=C Ring Stretching | Thiophene Ring | 1550 - 1400 | iosrjournals.org |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

While this compound itself is achiral, the introduction of a stereocenter would render it optically active, making chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) essential for its stereochemical characterization. A chiral derivative could be synthesized, for instance, by using a chiral aminopropanol (B1366323) precursor, leading to a hydroxyl group on the propyl chain, or by resolving a chiral amine.

For such chiral thiophene derivatives, CD spectroscopy is particularly powerful. The thiophene carboxamide chromophore, while intrinsically achiral, would be perturbed by the chiral environment, giving rise to characteristic CD signals (Cotton effects) in the region of its electronic transitions (π-π* transitions). tue.nl

Studies on chiral polythiophenes and oligothiophenes have demonstrated that CD spectroscopy is highly sensitive to the conformation and aggregation state of the molecules. tandfonline.comnih.gov In these systems, strong CD signals are often observed when the polymer or oligomer adopts a helical, ordered conformation, either in the solid state or as aggregates in poor solvents. tue.nltandfonline.com This phenomenon is frequently due to exciton (B1674681) coupling between the π-π* transitions of adjacent thiophene chromophores arranged in a chiral fashion, which results in characteristic split-type or bisignate CD signals, reflecting a Davydov splitting of the excited states. tandfonline.comtandfonline.com

Therefore, for a chiral derivative of this compound, CD spectroscopy could be used to:

Confirm the presence of optical activity and determine the absolute configuration (by comparison with theoretical calculations or standards).

Investigate conformational preferences in solution, as different conformers may exhibit distinct CD spectra.

Study intermolecular aggregation, where the formation of ordered, chiral supramolecular assemblies could lead to the emergence of strong, exciton-coupled CD signals. researchgate.net

The analysis of CD spectra would provide crucial information linking the molecular stereochemistry to the supramolecular structure and chiroptical properties of these advanced materials. tandfonline.com

Mechanistic Investigations of Biological Interactions: in Vitro and in Silico Approaches

Enzyme Inhibition and Activation Mechanisms

Thiophene (B33073) carboxamide derivatives have been identified as modulators of various enzymes. Mechanistic studies are crucial in understanding how these compounds exert their effects, whether through direct inhibition or activation, and the nature of their binding to the enzymatic targets.

Enzyme kinetics studies are fundamental to characterizing the inhibitory mechanisms of thiophene carboxamide derivatives. For instance, a series of thiophene-3-carboxamide (B1338676) derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK). One notable compound from this series demonstrated an IC50 of 1.32 µM in a kinase assay. nih.gov Further kinetic experiments suggested a dual mechanism of action, indicating that the compound is an ATP-competitive inhibitor as well as a mixed substrate-competitive inhibitor. nih.gov This suggests the intriguing possibility that the compound may bind independently to both the ATP and the substrate-binding sites on the JNK enzyme. nih.gov

In another study, thiophene-2-carboxamide derivatives were evaluated for their anti-inflammatory and anti-diabetic activities through in vitro assays. bohrium.comresearchgate.net Molecular docking was used to evaluate interactions with key enzymes, and the compounds showed significant inhibition that correlated with their binding affinities. bohrium.comresearchgate.net

Research has identified several specific enzymatic targets for thiophene carboxamide derivatives. Kinases, in particular, have been a significant focus. As mentioned, c-Jun N-terminal kinase (JNK1) has been identified as a target for thiophene-3-carboxamide derivatives. nih.gov The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, showed an IC50 value of 26.0 µM for JNK1 kinase activity. nih.gov

Another important enzymatic target is neuronal nitric oxide synthase (nNOS). Potent and selective double-headed thiophene-2-carboximidamide (B1620697) inhibitors of nNOS have been developed. nih.gov Some of these compounds exhibited excellent potency with Ki values less than 10 nM and high selectivity for nNOS over other isoforms. nih.gov

Furthermore, some thiophene carboxamide derivatives have shown potential as anticancer agents by targeting tubulin. nih.gov Molecular dynamics simulations have suggested that certain phenyl-thiophene-carboxamide compounds can act as biomimetics of combretastatin (B1194345) A-4 (CA-4), binding to the colchicine-binding pocket of tubulin. nih.gov

The distinction between allosteric and orthosteric binding is critical for understanding the pharmacological profile of a compound. nih.gov Orthosteric ligands bind to the active site of a protein, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the protein's activity. nih.gov

In the context of thiophene carboxamide derivatives, evidence for both binding modes has been observed. The ATP-competitive nature of some JNK inhibitors from the thiophene-3-carboxamide class points towards an orthosteric binding mode at the ATP-binding site. nih.gov However, the mixed substrate-competitive inhibition also suggests a more complex interaction that could involve an allosteric site or a binding mode that overlaps with both orthosteric and allosteric regions, sometimes referred to as a bitopic ligand. nih.govresearchgate.net

Receptor Binding and Ligand-Target Recognition Studies

Beyond enzymes, G protein-coupled receptors (GPCRs) are another major class of targets for thiophene carboxamide derivatives. Understanding the affinity, selectivity, and dynamics of these interactions is key to their development as pharmacological tools or therapeutic agents.

Cell-free systems are invaluable for determining the direct binding affinity and selectivity of compounds for their receptor targets without the complexities of a cellular environment. For thiophene-2-carboximidamide inhibitors of nNOS, affinity has been quantified using Ki values, with some compounds demonstrating high potency in the low nanomolar range. nih.gov These studies also revealed excellent selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS), with selectivity ratios exceeding 2500-fold and 700-fold, respectively. nih.gov

In the realm of GPCRs, 2-aminothiophene-3-carboxylates and carboxamides have been identified as allosteric enhancers of the adenosine (B11128) A1 receptor (A1AR). nih.gov These compounds were evaluated for their ability to modulate the binding of orthosteric ligands, a hallmark of allosteric interaction. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, provide a powerful means to investigate the dynamic nature of ligand-receptor interactions at an atomic level. nih.gov For phenyl-thiophene-carboxamide derivatives targeting tubulin, MD simulations were used to assess the stability of the ligand-protein complexes over time. nih.gov The results indicated that the complexes showed optimal dynamic trajectories, asserting their high stability and compactness within the binding pocket. nih.gov

In another study, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was found to enhance intracellular Ca2+ dynamics by increasing the activity of the SERCA2a Ca2+ pump. nih.gov Fluorescence resonance energy transfer (FRET) measurements indicated that this compound interacts with the SERCA-phospholamban complex, providing insight into the molecular mechanism of action. nih.gov

Cellular Pathway Modulation in Model Systems (Non-Human Cellular Assays)

There is no available scientific literature detailing the modulation of cellular pathways in non-human model systems by N-(3-aminopropyl)thiophene-2-carboxamide.

Effects on Intracellular Signal Transduction Cascades

No studies were identified that investigated the effects of this compound on specific intracellular signal transduction cascades. Research on other thiophene carboxamide derivatives has shown engagement with pathways such as c-Jun N-terminal kinase (JNK) and AMP-activated protein kinase (AMPK), but these findings cannot be attributed to this compound.

Impact on Gene Expression and Protein Regulation

There is no published data on the impact of this compound on gene expression or the regulation of specific proteins in cellular models.

Modulation of Cell Proliferation and Apoptosis in Specific Cell Lines

Specific data on the effects of this compound on cell proliferation and apoptosis is not available. While numerous studies report the anti-proliferative and pro-apoptotic effects of various thiophene carboxamide analogs in cancer cell lines, no such research has been published for this compound.

Antimicrobial and Antiparasitic Mechanism-of-Action Studies (In Vitro)

No in vitro studies on the antimicrobial or antiparasitic mechanism of action for this compound were found in the scientific literature.

Target Identification in Pathogenic Organisms

There are no available reports identifying the specific molecular targets of this compound in any pathogenic bacteria, fungi, or parasites.

Insights into Resistance Mechanisms Development

As there are no studies on the antimicrobial or antiparasitic activity of this compound, there is consequently no information regarding the development of resistance mechanisms by pathogenic organisms against this specific compound.

Pharmacological Explorations in Preclinical Models Focused on Mechanistic Insights

Target Engagement Studies in Animal Models

Specific in vivo target engagement studies for N-(3-aminopropyl)thiophene-2-carboxamide, such as receptor occupancy or enzyme activity in tissue, have not been detailed in published research. However, the broader class of thiophene (B33073) carboxamides has been investigated for their interaction with various biological targets. For instance, certain thiophene amide derivatives have been identified as cannabinoid receptor 2 (CB₂) agonists, with their activity characterized through radioligand binding assays nih.gov. Another study on a novel N-aryl-N-alkyl-thiophene-2-carboxamide compound demonstrated its ability to enhance the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) in cardiac sarcoplasmic reticulum vesicles nih.gov. These examples suggest that this compound could potentially engage with specific receptors or enzymes, though dedicated studies are required to confirm this.

Mechanistic Analysis of Physiological Responses in Animal Models

While direct mechanistic analyses of the physiological responses to this compound in animal models are not documented, research on analogous structures provides clues to its potential activities and underlying mechanisms.

Anticonvulsant Activity: Thiophene-containing compounds have shown promise as anticonvulsant agents nih.gov. The carboxamide moiety is a key pharmacophore in several antiepileptic drugs researchgate.net. The mechanism of action for some anticonvulsants in this class involves the modulation of GABAergic neurotransmission. For example, tiagabine, which features a thiophene ring, is a known inhibitor of GABA uptake nih.govnih.gov. It is plausible that this compound could exhibit anticonvulsant effects through similar pathways, though this remains to be experimentally verified.

Antinociceptive Activity: The structural features of this compound suggest potential antinociceptive (pain-relieving) properties. Studies on other thiophene derivatives have explored their analgesic potential nih.gov.

Antiplatelet Activity: While not extensively studied for this specific subclass, the thiophene ring is a component of the antiplatelet drug clopidogrel, highlighting the potential for thiophene derivatives to influence platelet aggregation nih.gov.

Pharmacodynamic Biomarkers for Mechanistic Pathway Elucidation

There is no specific information on the use of pharmacodynamic biomarkers to elucidate the mechanistic pathways of this compound. Generally, the selection of such biomarkers would depend on the confirmed physiological effects of the compound. For instance, if anticonvulsant activity were established, relevant biomarkers could include changes in the levels of neurotransmitters like GABA in the brain or alterations in the expression of specific neuronal receptors or ion channels.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

Comprehensive SAR studies specifically focused on this compound are not available. However, SAR studies on broader classes of thiophene carboxamides have been conducted for various biological activities.

For thiophene carboxamide derivatives, structural modifications have been shown to significantly impact their biological activity. For example, in a series of thiophene carboxamide analogs of the antitumor agent solamin, shortening the alkyl chain in the tail part was found to be essential for their growth inhibitory activity against human cancer cell lines nih.gov. Another study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated that variations in the alkyl and aryl substituents influenced their antibacterial efficacy nih.gov. These findings underscore the importance of the substituents on the thiophene ring and the carboxamide nitrogen in determining the pharmacological profile.

The principles of rational drug design are often applied to optimize the potency and selectivity of lead compounds. For thiophene carboxamides, this could involve modifying the length and nature of the N-alkyl side chain (the aminopropyl group in this case) or introducing various substituents onto the thiophene ring. For instance, the hybridization of a thiophene ring with other pharmacophoric fragments is a strategy used to design new anticonvulsant candidates with potentially broader mechanisms of action nih.gov. Such an approach could be applied to this compound to enhance its potential therapeutic effects.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. For a novel compound like N-(3-aminopropyl)thiophene-2-carboxamide, these methods would provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of thiophene-2-carboxamide, DFT calculations, often utilizing basis sets such as B3LYP/6-31G(d,p), have been employed to determine optimized molecular geometries, including bond lengths and angles. Such studies on related molecules have also been used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Should DFT studies be conducted on this compound, they would likely involve the calculation of various electronic parameters to predict its reactivity and stability.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability.

For various thiophene-2-carboxamide derivatives, HOMO-LUMO analyses have been performed to assess their electronic properties and potential for charge transfer within the molecule. For this compound, such an analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), offering insights into its potential interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies on thiophene-2-carboxamide derivatives have been conducted to explore their potential as therapeutic agents by predicting their binding modes and affinities within the active sites of various proteins. These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For this compound, docking studies could be used to screen for potential biological targets and to understand the structural basis of its hypothetical activity.

Conformational Analysis and Stability of Ligand-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the conformational changes and stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the target protein.

If this compound were to be studied in this manner, MD simulations would offer valuable information on the stability of its binding pose and the energetic landscape of the interaction.

Virtual Screening for Identification of Novel Binding Partners

Virtual screening is a computational technique that involves docking a library of compounds into a target protein to identify potential new ligands. While this compound itself would be the ligand in many studies, it could also be part of a larger library of thiophene (B33073) derivatives used in a virtual screening campaign to discover novel inhibitors for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. For the class of compounds including this compound, QSAR studies on analogous thiophene carboxamide derivatives have been instrumental in providing mechanistic insights and guiding the design of new, more potent molecules.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive QSAR models for thiophene carboxamide derivatives has been a focus of various research endeavors, particularly in the pursuit of novel therapeutic agents. These models are typically built by correlating variations in the structural or property descriptors of a series of compounds with their experimentally determined in vitro biological activities, such as anti-tubercular or anticancer effects. jetir.org

For instance, a 2D-QSAR study on a series of substituted thiophene carboxamide derivatives was conducted to design new anti-tubercular agents. In this study, a dataset of compounds was divided into a training set (typically 70%) and a test set (30%) to build and validate the model, respectively. jetir.org The statistical quality of the developed models is assessed through various parameters. A high predictive ability of a model is indicated by a high pred_r2 value and a low standard error of prediction (pred_r2_se). jetir.org Such models are crucial for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The general workflow for developing these predictive models involves:

Data Set Collection: Assembling a series of thiophene carboxamide analogues with their corresponding in vitro biological activity data.

Molecular Descriptor Calculation: Using specialized software to calculate a wide range of descriptors for each molecule, including electronic, steric, and topological properties.

Model Building: Employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound is not detailed in the available literature, the methodologies applied to its structural analogues provide a clear blueprint for how such a model could be developed. The insights gained from models on similar thiophene carboxamides can infer which structural features of this compound might be critical for its biological activity.

Identification of Key Physico-Chemical Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of key physico-chemical descriptors that significantly influence the biological activity of a compound series. These descriptors provide valuable information about the mechanism of action and the nature of the interaction between the compounds and their biological target.

In studies of thiophene carboxamide derivatives, several types of descriptors have been found to be significant:

Topological Descriptors: These describe the atomic arrangement and connectivity within the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies. For example, the presence of strong electron-withdrawing groups can minimize the electron density within the thiophene ring, which in turn can influence interactions with biological targets. nih.gov

Spatial Descriptors: These relate to the three-dimensional shape and size of the molecule.

A 2D-QSAR study on anti-tubercular thiophene carboxamide derivatives identified specific descriptors that positively or negatively contributed to the activity. For example, the SsNH2E-index and SdOE-index showed a positive contribution, suggesting that the presence of primary amine and ether oxygen atoms, or specific electronic states associated with them, enhances the anti-tubercular activity. jetir.org Conversely, other descriptors may show a negative contribution, indicating that modifications leading to an increase in their value would likely decrease the biological activity. jetir.org

Table 1: Examples of Physico-Chemical Descriptors and Their Potential Influence on the Activity of Thiophene Carboxamides

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Electron Density on Thiophene Ring | Modulates π-cationic interactions with target residues. nih.gov |

| Topological | SsNH2E-index | Positive contribution may indicate the importance of primary amine groups for activity. jetir.org |

| Topological | SdOE-index | Positive contribution could suggest a role for ether oxygen atoms in binding. jetir.org |

| Physico-chemical | Polar Surface Area (PSA) | Similarity in PSA to known active compounds can indicate similar biological properties. nih.gov |

| Physico-chemical | Hydrophilicity | Increased hydrophilicity, for instance by adding a methoxy (B1213986) group, has been linked to enhanced antibacterial activity. nih.gov |

Cheminformatics Approaches for Compound Libraries and Screening

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. For compounds like this compound and its analogues, cheminformatics plays a crucial role in the design of compound libraries and in virtual screening to identify promising drug candidates.

Researchers often synthesize libraries of heterocyclic carboxamide derivatives to explore the structure-activity relationship in a systematic way. nih.gov Cheminformatics tools are essential for managing these libraries, calculating molecular properties, and filtering them based on desired characteristics. For example, assessing the "druggability" of a library of thiophene carboxamide derivatives can be achieved by calculating a set of pharmacokinetic and physicochemical descriptors using software like QikProp. nih.gov This allows for an early-stage assessment of properties related to absorption, distribution, metabolism, and excretion (ADME). nih.gov

Virtual screening is another powerful cheminformatics technique where large compound databases are computationally screened against a biological target to identify potential hits. This process can significantly reduce the time and cost associated with experimental high-throughput screening. For a target relevant to this compound, a virtual screening campaign could involve:

Library Preparation: Assembling a large, diverse library of compounds, which could include known thiophene carboxamide derivatives as well as virtual compounds.

Target-Based Screening: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding affinity and pose of each compound in the library.

Ligand-Based Screening: If the target structure is unknown, methods like 2D similarity searching or 3D shape-based screening can be used to find compounds in the library that are similar to known active molecules.

The integration of experimental synthesis and biological screening with these computational and cheminformatics approaches creates a synergistic workflow for the discovery of novel therapeutic agents based on the thiophene carboxamide scaffold. bohrium.com

Chemical Reactivity, Functionalization, and Material Applications

Reactions of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle, making it susceptible to various substitution reactions. researchgate.netresearchgate.net Its reactivity is significantly influenced by the electronic nature of the substituent at the 2-position, which in this case is the electron-withdrawing N-(3-aminopropyl)carboxamide group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene, which is generally more reactive than benzene (B151609). researchgate.net Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. google.com In N-(3-aminopropyl)thiophene-2-carboxamide, the C2 position is occupied. The carboxamide group is an electron-withdrawing and deactivating group, which reduces the rate of electrophilic substitution compared to unsubstituted thiophene. Consequently, electrophilic attack is directed primarily to the C5 position, and to a lesser extent, the C4 position.

Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. tsijournals.comnih.gov For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), leading to substitution at the C5 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(3-aminopropyl)thiophene-2-carboxamide |

| Nitration | HNO₃ / H₂SO₄ | N-(3-aminopropyl)-5-nitrothiophene-2-carboxamide |

| Acylation | Acetic Anhydride (B1165640) / Hβ zeolite | 5-Acetyl-N-(3-aminopropyl)thiophene-2-carboxamide nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-N-(3-aminopropyl)thiophene-2-carboxamide google.com |

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group (such as a halogen) on the ring. rsc.org Therefore, a halogenated derivative of this compound, such as 5-bromo-N-(3-aminopropyl)thiophene-2-carboxamide, would be a more suitable substrate for SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling for Aryl and Alkyl Group Introduction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. nih.govmdpi.com To utilize these methods, the thiophene ring of this compound must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. The resulting halo-thiophene can then participate in various coupling reactions.

The Suzuki-Miyaura cross-coupling is a prominent example, involving the reaction of a halothiophene with an organoboron reagent (like an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. rsc.org Other important cross-coupling reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). These reactions provide versatile pathways for elaborating the thiophene core, enabling the synthesis of complex molecules for applications in materials science and medicinal chemistry. mdpi.comnih.gov

Table 2: Potential Cross-Coupling Reactions of 5-Bromo-N-(3-aminopropyl)thiophene-2-carboxamide

| Reaction Name | Coupling Partner | Catalyst / Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl substituted thiophene rsc.org |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkyl substituted thiophene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl substituted thiophene |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl substituted thiophene |

Transformations of the Carboxamide Moiety

The carboxamide linkage is a stable functional group but can undergo several important transformations under specific reaction conditions.

Hydrolysis and Transamidation Reactions

The hydrolysis of the carboxamide bond in this compound to yield thiophene-2-carboxylic acid and 1,3-diaminopropane (B46017) requires harsh conditions, such as prolonged heating with strong acid or base. This stability is a key feature of the amide bond.

Transamidation, the exchange of the amine portion of the amide, is also a challenging reaction. However, it can be facilitated by catalysts. For instance, zirconocene (B1252598) dichloride has been shown to be an effective catalyst for transamidation reactions. libretexts.org This would allow for the substitution of the aminopropyl group with other amines.

Reduction and Other Functional Group Interconversions

The reduction of the carboxamide group is one of its most synthetically useful transformations, typically leading to the corresponding amine. nih.gov This reaction effectively converts the C=O group into a CH₂ group. A variety of reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a classic and powerful choice. organic-chemistry.org Milder and more chemoselective methods have also been developed, including the use of borane (B79455) reagents (like borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide) often in the presence of an activator like titanium tetrachloride (TiCl₄). organic-chemistry.org Hydrosilylation, using a silane (B1218182) reagent in combination with a transition metal catalyst, offers another route for this reduction. masterorganicchemistry.com The successful reduction of this compound would yield N-(thiophen-2-ylmethyl)propane-1,3-diamine.

Table 3: Reagents for the Reduction of the Carboxamide Moiety

| Reagent(s) | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-(thiophen-2-ylmethyl)propane-1,3-diamine | Powerful, non-selective reducing agent. organic-chemistry.org |

| Borane-Ammonia / TiCl₄ | N-(thiophen-2-ylmethyl)propane-1,3-diamine | Milder conditions, good for a range of amides. organic-chemistry.org |

| 1,1,3,3-tetramethyldisiloxane / Platinum catalyst | N-(thiophen-2-ylmethyl)propane-1,3-diamine | Tolerates many other functional groups. masterorganicchemistry.com |

Reactivity of the Aminopropyl Chain

The terminal primary amine of the aminopropyl chain is a key site for functionalization due to its basicity and nucleophilicity. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination.

Acylation involves the reaction of the amine with an acylating agent like an acid chloride or an acid anhydride to form a new amide bond. For example, reacting this compound with acetyl chloride would yield N-[3-(acetylamino)propyl]thiophene-2-carboxamide.

Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov

Reductive amination provides a more controlled method for N-alkylation. journalskuwait.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. journalskuwait.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. journalskuwait.org

The nucleophilic nature of the amine also allows it to participate in the formation of conductive polymers. Thiophene derivatives are common monomers for synthesizing these materials. journalskuwait.org The aminopropyl side chain can be used to functionalize polythiophene chains, potentially influencing their solubility, processability, and electronic properties.

Nucleophilic Reactions of the Primary Amine (e.g., Acylation, Alkylation)

The primary amine group of this compound is a key site for functionalization due to its nucleophilic character. It can readily participate in reactions such as acylation and alkylation to form a diverse range of derivatives.

Acylation: The primary amine can be acylated using various acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide bonds. This reaction is fundamental in organic synthesis and is often used to introduce new functional groups or to link the thiophene moiety to other molecules. For instance, reaction with an acid chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acylated derivative. While specific studies on this compound are limited, the acylation of primary amines is a well-established and high-yielding transformation. youtube.com The general scheme for such a reaction is presented below:

+ R-COCl →

+ R-COCl →

This reaction is crucial for attaching this thiophene derivative to biomolecules or other chemical entities.

Alkylation: The primary amine can also undergo alkylation with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom. However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. youtube.com The reactivity of the amine increases with each alkylation step, making it difficult to selectively obtain the mono-alkylated product. youtube.comyoutube.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine are often employed.

| Reaction | Reagent Example | Product Type | Key Considerations |

| Acylation | Acetyl chloride | Amide | Generally high-yielding and selective for mono-acylation. |

| Alkylation | Methyl iodide | Secondary amine, Tertiary amine, Quaternary ammonium salt | Prone to over-alkylation, requiring controlled conditions for selectivity. youtube.comyoutube.com |

Formation of Macrocycles or Polymeric Structures

The bifunctional nature of this compound, with a reactive amine at one end and the thiophene ring at the other, makes it a suitable monomer for the synthesis of macrocycles and polymers.

Polymeric Structures: The primary amine group allows for the incorporation of this compound into polyamides. Polyamides are a class of polymers characterized by repeating amide linkages. libretexts.org Condensation polymerization of this compound with a dicarboxylic acid would result in a polyamide with thiophene moieties in the side chain. These thiophene groups can then be used for further functionalization or to impart specific electronic or optical properties to the polymer. The synthesis of polyamides through enzymatic or chemical routes is a well-developed field. techscience.cnresearchgate.net

Furthermore, the thiophene ring itself can be polymerized through oxidative coupling, a common method for preparing conducting polymers. researchgate.net However, the presence of the aminopropyl carboxamide substituent might influence the polymerization process. The amide group could affect the electronic properties of the thiophene ring, and the primary amine might interfere with the oxidative polymerization conditions unless it is protected. researchgate.net

Synthesis of Conjugates and Chemical Probes

The ability to functionalize this compound through its primary amine makes it a valuable scaffold for the development of chemical probes and conjugates for biological applications. Thiophene-based fluorophores are known for their utility in cellular staining. researchgate.net

Fluorescent Labeling for Biological Visualization

Thiophene derivatives are known to exhibit interesting photophysical properties and have been incorporated into fluorescent probes. researchgate.net The primary amine of this compound can be reacted with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This covalent attachment allows for the tagging of the thiophene moiety with a fluorescent label.

The resulting fluorescently labeled thiophene derivative could then be used to study the localization and interactions of molecules containing a thiophene-2-carboxamide core in biological systems. The choice of fluorophore would determine the excitation and emission wavelengths, allowing for multicolor imaging experiments.

| Reactive Group | Target Functional Group | Bond Formed |

| N-hydroxysuccinimide (NHS) ester | Primary amine | Amide |

| Isothiocyanate | Primary amine | Thiourea |

Bioconjugation Strategies for Target Validation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. The primary amine of this compound provides a convenient handle for bioconjugation. For example, it can be coupled to proteins, peptides, or nucleic acids to investigate the biological targets of thiophene-2-carboxamide-based compounds.

A common strategy involves the use of bifunctional crosslinkers. For instance, the amine group can react with one end of a crosslinker, such as a maleimide-NHS ester, and the other end can then be used to attach to a cysteine residue on a protein. Such bioconjugation strategies are essential for target identification and validation in drug discovery.

Applications in Materials Science

The unique combination of a reactive functional group and an electronically active thiophene ring makes this compound an interesting candidate for applications in materials science, particularly in the development of functional polymers.

Integration into Polymer Architectures (e.g., cross-linked polymers)

This compound can be incorporated into polymer backbones or as pendant groups. The thiophene moiety can be utilized for creating cross-linked polymer networks. Thiophene-containing polymers can be cross-linked through various methods, including oxidative coupling of the thiophene rings or by utilizing functional groups on the thiophene side chains. researchgate.netmdpi.com

For example, if this compound is first polymerized to form a polyamide, the pendant thiophene rings could then be oxidatively cross-linked to form a three-dimensional network. This would result in a material with enhanced thermal and mechanical stability. Cross-linking of polymers is a widely used technique to improve their properties for various applications. mdpi.com The resulting cross-linked material could have interesting properties, such as conductivity or stimuli-responsiveness, depending on the nature of the polymer backbone and the cross-linking density.

| Polymer Type | Role of Thiophene Monomer | Potential Cross-linking Strategy | Potential Application |

| Polyamide | Monomer (via amine group) | Oxidative coupling of pendant thiophene rings | Functional membranes, smart textiles |

| Polythiophene | Co-monomer (via thiophene ring polymerization) | Utilization of the aminopropyl side chain for cross-linking with di-epoxides or di-isocyanates | Conductive coatings, sensors |

Role in Organic Semiconductor Development

The field of organic electronics has seen a surge in research, with a focus on developing new materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiophene-based molecules, including oligothiophenes and polythiophenes, are foundational in this research due to their excellent electronic properties and synthetic versatility. sigmaaldrich.com The this compound scaffold incorporates the key thiophene ring, making it a promising candidate for the development of novel organic semiconductors.

The thiophene core provides the necessary π-conjugated system for charge transport, a fundamental requirement for any semiconductor material. sigmaaldrich.com The performance of such materials is highly dependent on their molecular structure, which influences thin-film microstructure and, consequently, device performance. sigmaaldrich.com The aminopropyl and carboxamide functional groups on the this compound molecule offer unique opportunities for tuning the material's properties.

The primary amino group at the end of the propyl chain can be leveraged for further functionalization. For instance, it can be used to attach other functional moieties to control solubility, influence molecular packing in the solid state, or modify the electronic energy levels of the material. Furthermore, this amino group can interact with surfaces, potentially improving the interface between the organic semiconductor and the dielectric layer or electrodes in a device, which is crucial for efficient charge injection and transport.

While direct studies on this compound as the primary semiconductor layer are not extensively documented, its structural components are well-established in the field. Thiophene-2-carboxamide derivatives are widely synthesized and investigated for various applications, indicating a robust synthetic accessibility that is crucial for material development. nih.govmdpi.com The broader family of thiophene-based organic semiconductors has demonstrated high charge carrier mobilities, essential for high-performance electronic devices. researchgate.net

Table 1: Potential Advantages of this compound in Organic Semiconductors

| Feature | Potential Advantage |

| Thiophene Core | Provides the essential π-conjugated system for charge transport. |

| Carboxamide Group | Can influence molecular self-assembly and packing through hydrogen bonding. |

| Aminopropyl Chain | Offers a site for further functionalization to tune solubility and electronic properties. |

| Terminal Amino Group | Can promote adhesion and favorable interfacial properties with substrates and electrodes. |

Ligand Design for Coordination Chemistry and Metal Complexes

The this compound molecule is an excellent candidate for ligand design in coordination chemistry due to the presence of multiple potential donor atoms. The thiophene sulfur, the carbonyl oxygen of the carboxamide group, and the nitrogen atoms of the amide and the terminal amino group can all potentially coordinate to a metal center.